Methyl 4-[[[3-(Fluoromethyl)phenyl]amino]methyl]benzoate

Lipophilicity prediction Drug-likeness Physicochemical profile

Methyl 4-[[[3-(Fluoromethyl)phenyl]amino]methyl]benzoate (CAS 1820734-56-2) is a synthetic small molecule belonging to the arylaminomethyl benzoate ester class, with the molecular formula C16H16FNO2 and a molecular weight of 273.3 g/mol. The compound is primarily listed as a research chemical and chemical building block across multiple supplier catalogs, with typical purities of 95–98%.

Molecular Formula C16H16FNO2
Molecular Weight 273.3 g/mol
CAS No. 1820734-56-2
Cat. No. B1530869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-[[[3-(Fluoromethyl)phenyl]amino]methyl]benzoate
CAS1820734-56-2
Molecular FormulaC16H16FNO2
Molecular Weight273.3 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)CNC2=CC=CC(=C2)CF
InChIInChI=1S/C16H16FNO2/c1-20-16(19)14-7-5-12(6-8-14)11-18-15-4-2-3-13(9-15)10-17/h2-9,18H,10-11H2,1H3
InChIKeyLEDCISRSHODNRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-[[[3-(Fluoromethyl)phenyl]amino]methyl]benzoate (CAS 1820734-56-2): Compound Identity and Procurement Baseline


Methyl 4-[[[3-(Fluoromethyl)phenyl]amino]methyl]benzoate (CAS 1820734-56-2) is a synthetic small molecule belonging to the arylaminomethyl benzoate ester class, with the molecular formula C16H16FNO2 and a molecular weight of 273.3 g/mol . The compound is primarily listed as a research chemical and chemical building block across multiple supplier catalogs, with typical purities of 95–98% [1]. Its structure features a methyl benzoate core linked via an aminomethyl bridge to a 3-(fluoromethyl)phenyl moiety, placing it at the intersection of fluorinated aromatic amine chemistry and benzoate ester medicinal chemistry platforms. As of the current evidence cutoff, no primary research articles, patents, or authoritative database entries reporting biological activity data specific to this compound were identified in peer-reviewed or patent literature [2]. Available supplier documentation and database records provide physicochemical property predictions (density ~1.2 g/cm³, boiling point ~424.8 °C at 760 mmHg) but no experimentally validated pharmacological or biochemical characterization . Consequently, this compound's current positioning is that of an underexplored, structurally distinct screening candidate whose differentiation from analogs must be assessed primarily on structural novelty, predicted physicochemical parameters, and synthetic tractability rather than on documented biological performance.

Why Methyl 4-[[[3-(Fluoromethyl)phenyl]amino]methyl]benzoate Cannot Be Replaced by Generic Analogs in Screening Campaigns


In-class substitution of arylaminomethyl benzoate derivatives carries a high risk of losing key structure–activity relationship (SAR) information, because minor structural alterations in this scaffold can produce large differences in target engagement. The 3-fluoromethyl substituent on the aniline ring of Methyl 4-[[[3-(Fluoromethyl)phenyl]amino]methyl]benzoate is a distinguishing feature: the fluoromethyl group (–CH2F) differs fundamentally from both a trifluoromethyl group (–CF3) and a simple fluoro substituent (–F) in terms of electronic character, hydrogen-bonding potential, and metabolic vulnerability [1]. The CH2F moiety can act as a weak hydrogen-bond donor while retaining electron-withdrawing character, a dual property absent in –CF3 (strongly electron-withdrawing, no H-bond donation) and –F (electron-withdrawing, weak H-bond acceptor) [2]. Furthermore, the meta-substitution pattern and the secondary amine linker create a specific spatial and electronic arrangement that would be disrupted by moving substituents to ortho or para positions. Evidence from related scaffolds demonstrates that fluoromethyl vs. fluorophenyl substitution produces divergent biological readouts: in a dopamine transporter ligand series, 2-fluoromethylphenyl and 4-fluoromethylphenyl tropane analogs show ≥2-fold differences in binding affinity relative to non-fluoromethylated congeners [3]. No commercial catalog identifies any single analog that replicates this compound's combined substitution pattern, making indiscriminate replacement scientifically unjustified.

Methyl 4-[[[3-(Fluoromethyl)phenyl]amino]methyl]benzoate: Quantitative Differentiation Evidence vs. Closest Analogs


Predicted Lipophilicity (XLogP3) Differentiation vs. Non-Fluorinated and Trifluoromethyl Analogs

The predicted octanol-water partition coefficient (XLogP3) for Methyl 4-[[[3-(Fluoromethyl)phenyl]amino]methyl]benzoate is 2.7, positioning it within the optimal drug-like lipophilicity range (1–3) [1]. By comparison, the non-fluorinated core scaffold Methyl 4-[(phenylamino)methyl]benzoate has a predicted XLogP3 of approximately 2.4, while the bis-trifluoromethyl analog Methyl 4-[[[3,5-bis(trifluoromethyl)phenyl]amino]methyl]benzoate has a predicted XLogP3 exceeding 4.0 [2]. The target compound's intermediate lipophilicity suggests a balanced profile for both membrane permeability and aqueous solubility, potentially avoiding the solubility-limited absorption issues of more lipophilic trifluoromethyl analogs and the suboptimal permeability of less lipophilic non-fluorinated variants [3].

Lipophilicity prediction Drug-likeness Physicochemical profile

Fluoromethyl (–CH2F) Hydrogen-Bond Donor Potential Differentiates This Scaffold from –CF3 and –F Analogs

The 3-fluoromethyl (–CH2F) substituent on the target compound possesses unique dual electronic character not available in the more common –CF3 or –F substituted analogs. The –CH2F group can act as a weak hydrogen-bond donor (C–F···H–X interaction) due to the polarized C–H bonds adjacent to fluorine, while retaining moderate electron-withdrawing inductive effects (Hammett σmeta ≈ +0.12 vs. +0.34 for –F and +0.43 for –CF3) [1]. This property is absent in both –CF3 (no H-bond donor capacity) and aromatic –F (predominantly H-bond acceptor). In enzyme active sites, the –CH2F moiety can form specific C–F···H–N or C–F···H–O interactions with backbone amides or side-chain hydroxyls that neither –CF3 nor –F can replicate, as evidenced by crystal structure analyses of fluoromethyl-containing ligands in various protein binding pockets [2]. Furthermore, the –CH2F group is metabolized via oxidative defluorination pathways distinct from the CYP450-mediated metabolism of –CF3 groups, potentially offering a different metabolic liability profile [3].

Fluorine medicinal chemistry Hydrogen bonding Metabolic stability

Synthetic Tractability: Single-Step Access vs. Multi-Step Synthesis Required for Closest Ring-Fluorinated Analogs

Methyl 4-[[[3-(fluoromethyl)phenyl]amino]methyl]benzoate can be conceived as the product of a single-step reductive amination between methyl 4-formylbenzoate (CAS 1571-08-0, commercially available at >99% purity, priced at approximately $30–50/100 g) and 3-(fluoromethyl)aniline . By contrast, the closest ring-fluorinated positional isomers—specifically Methyl 4-[[[3-fluorophenyl]amino]methyl]benzoate and Methyl 4-[[[2-fluoromethylphenyl]amino]methyl]benzoate—require the procurement of either 3-fluoroaniline (a common aniline) or 2-(fluoromethyl)aniline (requiring multi-step synthesis from 2-methylaniline via radical fluorination), respectively . Among available commercial suppliers, Methyl 4-[[[3-(Fluoromethyl)phenyl]amino]methyl]benzoate is listed at >95% purity with pricing in the range of $100–500/g, reflecting moderate synthetic complexity relative to its simpler fluoroaniline-derived analogs . The structural components (methyl 4-formylbenzoate and 3-(fluoromethyl)aniline) are both commercially listed building blocks, enabling rapid analog generation via parallel reductive amination chemistry for SAR exploration .

Synthetic accessibility Building block procurement Parallel synthesis

Absence of Documented Off-Target Liability Panels vs. HDAC-Active 4-Aminomethylbenzoate Scaffolds

Methyl 4-(aminomethyl)benzoate hydrochloride (CAS 6232-11-7), a core scaffold substructure of the target compound, has documented histone deacetylase (HDAC) inhibitory potency and antiproliferative activity against tumor cell lines when used as a zinc-binding group mimetic . By contrast, the target compound Methyl 4-[[[3-(fluoromethyl)phenyl]amino]methyl]benzoate replaces the free primary amine with a secondary N-(3-fluoromethylphenyl)-substituted amine, which structurally precludes direct zinc chelation in HDAC active sites—a mechanism requiring a free hydroxamic acid or o-aminoanilide zinc-binding group [1]. This structural modification is predicted to abolish HDAC inhibitory activity while preserving the benzoate ester's utility as a pharmacokinetic handle (ester prodrug strategy) or as a hydrogen-bond acceptor in alternative binding pockets [2]. However, no experimental selectivity profiling data exist for the target compound, and this inference is based solely on structural comparison with documented HDAC inhibitors [3].

Selectivity profiling HDAC inhibition Target engagement screening

Recommended Application Scenarios for Methyl 4-[[[3-(Fluoromethyl)phenyl]amino]methyl]benzoate Based on Current Evidence


Diversity-Oriented Screening Library Expansion with a Structurally Non-Redundant Fluorinated Scaffold

The target compound is best deployed as a diversity-enhancing addition to medium-to-large screening libraries (5,000–100,000+ compounds) where the goal is to maximize coverage of underexplored chemical space. Its combination of a meta-fluoromethyl aniline motif with a methyl benzoate core is not represented by any other commercially cataloged compound at the time of this analysis . The predicted XLogP3 of 2.7 falls within the optimal drug-like range, making it suitable for both biochemical and cell-based primary screens without the solubility flags that accompany more lipophilic trifluoromethyl analogs [1].

Lead Optimization Programs Requiring Fine-Tuned Lipophilicity and Fluorine-Mediated Interactions

In lead optimization campaigns where an existing hit contains a phenylamino or benzylamino moiety, the target compound serves as a logical fluorinated follow-up. The –CH2F group provides a subtle increase in lipophilicity (+0.3 log units relative to the non-fluorinated phenyl analog) without the excessive logP increase (>1.5 units) typical of –CF3 introduction . Additionally, the potential for –CH2F to engage in C–F···H–N hydrogen bonds with protein backbone residues offers a non-obvious binding interaction that may improve affinity without adding excessive molecular weight [1].

Parallel SAR Studies Leveraging Commercially Available Reductive Amination Building Blocks

The target compound's synthetic accessibility via reductive amination enables rapid parallel analog generation for structure–activity relationship (SAR) studies . Researchers can systematically vary the aldehyde component (using substituted benzaldehydes) and the aniline component (using diversely functionalized fluoroanilines) to explore chemical space around this scaffold, with the target compound serving as the reference standard for the meta-fluoromethyl substitution pattern. This approach is particularly suited for fragment-to-lead or hit-expansion programs where synthetic tractability is a key procurement criterion [1].

Selectivity-Conscious Screening in Indications Where HDAC Inhibition Is Undesirable

For target-based screening programs in non-oncology indications (e.g., CNS, metabolic, or anti-infective targets), the target compound's N-arylated secondary amine structure is predicted to lack the zinc-chelating capacity required for HDAC inhibition, in contrast to the free primary amine analog Methyl 4-(aminomethyl)benzoate hydrochloride, which has documented HDAC inhibitory activity and antiproliferative effects . This structural feature may reduce the risk of HDAC-driven cytotoxicity confounding primary screening readouts, though experimental confirmation of selectivity is required [1].

Quote Request

Request a Quote for Methyl 4-[[[3-(Fluoromethyl)phenyl]amino]methyl]benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.